molecular formula C22H23ClN2O3S2 B2469077 Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329954-84-8

Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2469077
CAS No.: 1329954-84-8
M. Wt: 463.01
InChI Key: UTFRAFLZNHPIDZ-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1329954-84-8) is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This molecule integrates a benzyl group at the 6-position, a thiophene-2-carboxamido substituent at the 2-position, and an ethyl ester at the 3-position, with a hydrochloride counterion enhancing its solubility and stability. Its synthesis typically involves multi-step reactions, including cyclization and amidation, as inferred from analogous thienopyridine derivatives . Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources .

Properties

IUPAC Name

ethyl 6-benzyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2.ClH/c1-2-27-22(26)19-16-10-11-24(13-15-7-4-3-5-8-15)14-18(16)29-21(19)23-20(25)17-9-6-12-28-17;/h3-9,12H,2,10-11,13-14H2,1H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFRAFLZNHPIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN2O3S2C_{22}H_{23}ClN_{2}O_{3}S_{2} with a molecular weight of 463.0 g/mol. The structure features a tetrahydrothieno[2,3-c]pyridine core substituted with a thiophene and benzyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₂H₂₃ClN₂O₃S₂
Molecular Weight463.0 g/mol
CAS Number1329954-84-8

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate potent activity against various pathogens.

Case Study: Anti-Leishmanial Activity
A study evaluating the anti-leishmanial effects of thiophene derivatives found that compounds with similar structures to Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate showed promising results against Leishmania major. The effective concentration (EC50) values ranged from 0.09 to 6.25 µM for various derivatives tested, indicating strong potential for therapeutic applications in treating leishmaniasis .

Antifungal Activity

Thiophene derivatives have also been evaluated for their antifungal properties. A compendium of synthesized organic compounds highlighted several thiophene-based structures exhibiting significant antifungal activity against strains such as Fusarium oxysporum and Candida albicans.

Table 2: Antifungal Activity Comparison

CompoundMIC (µg/mL)Target Organism
Thiophene Derivative A12.5Fusarium oxysporum
Thiophene Derivative B25Candida albicans
Ethyl 6-benzyl...TBDTBD

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of thiophene derivatives. For instance, one study reported that certain thiophene compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing effective anticancer agents.

Table 3: Cytotoxicity Results

CompoundIC50 (µM)Cell Line
Ethyl 6-benzyl...TBDHeLa
Thiophene Derivative CTBDMCF-7

The mechanisms underlying the biological activities of thiophene derivatives are complex and multifaceted. They may involve:

  • Inhibition of Enzymatic Pathways : Many thiophene compounds act by inhibiting key enzymes involved in pathogen metabolism.
  • Disruption of Cell Membranes : Some derivatives may compromise the integrity of microbial cell membranes.
  • Interference with Nucleic Acid Synthesis : Certain compounds can inhibit DNA or RNA synthesis in target organisms.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. Research indicates that thienopyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds tested against human prostatic adenocarcinoma (PC3), adenocarcinomic human alveolar basal epithelial (A549), and human colorectal carcinoma (HCT116) cell lines showed promising results in terms of inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thienopyridine derivatives have been documented to possess antibacterial and antifungal properties. The presence of the thiophene ring enhances the interaction with microbial enzymes and cellular structures, which can lead to effective inhibition of microbial growth. Studies have shown that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival .

Neuropharmacological Applications

Thiophene derivatives have been explored for their neuropharmacological activities. This compound may have applications in treating psychiatric disorders such as anxiety and depression. Compounds with similar structures have been shown to exhibit affinity for cannabinoid receptors, which are implicated in mood regulation and stress response .

Antidiabetic Potential

Research into thienopyridine derivatives has also identified their role as inhibitors of hepatic gluconeogenesis, suggesting potential use in managing type 2 diabetes mellitus. The modulation of glucose metabolism through these compounds could provide therapeutic benefits for diabetic patients by lowering blood sugar levels and improving insulin sensitivity .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives share the tetrahydrothieno[2,3-c]pyridine scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Key analogues include:

Compound Key Substituents Reported Activity/Properties
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 6-isopropyl, 2-(2-phenoxybenzamido) No explicit bioactivity reported; structural similarity suggests potential allosteric modulation of receptors
PD 81,723 (2-amino-4,5-dimethyl-3-thienyl-[3-(trifluoromethyl)phenyl]methanone) 2-amino, 4,5-dimethyl thiophene, 3-(trifluoromethyl)phenyl Potent adenosine A1 receptor enhancer (allosteric) with 1000-fold selectivity for enhancement vs. antagonism
Ethyl 6-benzyl-2-((morpholinophenylamino)methylene)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-benzyl, 2-(morpholino-phenylamino)methylene Synthesized via base catalysis; no bioactivity reported but highlights synthetic versatility
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2-amino, 6-benzyl Crystal structure resolved; foundational for SAR studies in thiophene-based drug discovery

Structure-Activity Relationships (SAR)

  • Amino Group Necessity: The 2-amino group is critical for adenosine A1 receptor enhancement, as its removal abolishes activity .
  • Substituent Position : Alkyl groups at the 4-position (e.g., methyl in PD 81,723) enhance receptor binding, while 5-position substitutions show minimal impact .
  • Aromatic Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring optimize allosteric effects, whereas cyclohexyl substitution retains partial activity .
  • Hydrogen Bonding: Intramolecular H-bonding between the amino group and carbonyl oxygen is proposed to stabilize the bioactive conformation .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction yields optimized?

The compound is typically synthesized via multi-step condensation reactions. For example, thiophene-2-carboxamide derivatives are introduced through nucleophilic acyl substitution. A common method involves refluxing intermediates (e.g., ethyl 2-amino-6-benzyl derivatives) with thiophene-2-carbonyl chloride in anhydrous dichloromethane under nitrogen, followed by hydrochloride salt formation. Purification often employs recrystallization (ethanol/water) or reverse-phase HPLC (methanol-water gradients) . Optimization Tips:

  • Use molecular sieves to absorb moisture and improve reaction efficiency .
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points.
  • Adjust stoichiometry (e.g., 1.2 equiv of acylating agents) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Key techniques include:

  • 1H/13C NMR : Assignments rely on coupling patterns (e.g., thiophene protons at δ 6.6–7.2 ppm) and DEPT/HSQC for carbon hybridization .
  • IR Spectroscopy : Confirm amide (C=O ~1670 cm⁻¹) and ester (C-O ~1190 cm⁻¹) groups .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities using SHELX software for structure refinement, particularly for stereochemistry and hydrogen bonding .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust formation .
  • Waste Disposal : Collect waste in sealed containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can structural discrepancies between computational predictions and experimental data (e.g., NMR, XRD) be resolved?

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or crystal packing forces. Strategies include:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental XRD data to assess conformational stability .
  • 2D NMR (NOESY/ROESY) : Identify through-space interactions to validate spatial arrangements in solution .
  • Temperature-Dependent NMR : Probe dynamic behavior (e.g., hindered rotation in amide groups) .

Q. What in vitro models are used to evaluate its biological activity, and how are mechanism-of-action studies designed?

  • Antitubulin Assays : Monitor inhibition of microtubule polymerization using fluorescently labeled tubulin and colchicine-binding competition assays .
  • Antibacterial Testing : Employ MIC determinations against Gram-positive strains (e.g., S. aureus) via broth microdilution, with mechanistic follow-ups (e.g., membrane permeability assays using propidium iodide) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC50 values to clinical benchmarks .

Q. How do substituents (e.g., benzyl, thiophene-2-carboxamido) influence solubility and bioavailability?

  • LogP Calculations : Predict lipophilicity using software like MarvinSuite; experimental validation via shake-flask method (octanol/water) .
  • Salt Formation : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS) for in vivo studies .
  • Pro-drug Strategies : Ester groups (e.g., ethyl carboxylate) improve membrane permeability, with hydrolysis monitored via HPLC in plasma .

Methodological Comparison Tables

Q. Table 1: Synthesis Route Efficiency

MethodConditionsYieldKey Reference
Acyl chloride couplingCH₂Cl₂, RT, 2 h67%
Reflux with EtOH2 h, phenylisothiocyanate62%
Solid-phase synthesisHFIP, 12 h22%

Q. Table 2: Biological Activity Profiles

Assay TypeTarget/ModelResult (IC50/MIC)Reference
AntitubulinHeLa cells1.2 µM
AntibacterialS. aureus (ATCC 25923)8 µg/mL
CytotoxicityMCF-7 breast cancer5.6 µM

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